4-nitro-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide
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Overview
Description
4-nitro-N’-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their biological activities.
Mechanism of Action
Target of Action
The primary target of 4-nitro-N’-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, and its inhibition can lead to cell cycle arrest, making it a potential target for anticancer therapies .
Mode of Action
The compound interacts with CDK2, potentially inhibiting its activity . This interaction can lead to changes in the cell cycle, particularly by preventing the transition from the G1 phase to the S phase, thus inhibiting cell proliferation .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle regulation pathway . This can lead to the arrest of the cell cycle, preventing the cells from dividing and proliferating. The downstream effects of this include reduced tumor growth in the case of cancer cells .
Pharmacokinetics
Factors such as absorption, distribution, metabolism, and excretion (adme) would significantly impact the compound’s bioavailability .
Result of Action
The result of the compound’s action is the potential inhibition of cell proliferation, particularly in cancer cells . By targeting CDK2 and disrupting the cell cycle, the compound can reduce tumor growth .
Preparation Methods
The synthesis of 4-nitro-N’-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide typically involves the condensation of 4-nitrobenzohydrazide with 2-oxoindoline-3-carbaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
4-nitro-N’-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro and indole derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to different derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the nitro group, to form various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-nitro-N’-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.
Industry: It may be used in the development of new pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar compounds to 4-nitro-N’-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide include other indole derivatives such as:
- 3-methyl-4-nitro-N’-(5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide
- N’-[(3Z)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-(2-oxo-1-pyrrolidinyl)benzohydrazide
These compounds share structural similarities but differ in their substituents, which can lead to variations in their chemical reactivity and biological activity. The uniqueness of 4-nitro-N’-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide lies in its specific nitro and indole functional groups, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
N-[(2-hydroxy-1H-indol-3-yl)imino]-4-nitrobenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N4O4/c20-14(9-5-7-10(8-6-9)19(22)23)18-17-13-11-3-1-2-4-12(11)16-15(13)21/h1-8,16,21H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHOSSJVTAGETES-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)O)N=NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N4O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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